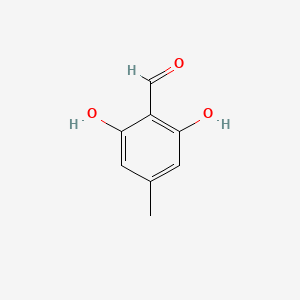
Prunasin
Übersicht
Beschreibung
Prunasin is a cyanogenic glycoside found in various plant species, particularly in the genus Prunus, such as Prunus japonica and Prunus maximowicziiThis compound is a glucoside of ®-mandelonitrile and serves as a biosynthetic precursor to amygdalin, the compound responsible for the bitter taste of almonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Prunasin can be synthesized through biocatalytic methods using engineered Escherichia coli expressing uridine diphosphate glucosyltransferase (UGT85A47) from Japanese apricot. This method involves the conversion of racemic mandelonitrile and glucose into this compound using UDP-glucose as a substrate .
Industrial Production Methods: Industrial production of this compound is achieved through microbial fermentation. The process involves the co-expression of genes encoding UDP-glucose biosynthetic enzymes in Escherichia coli, which significantly improves this compound production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Prunasin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. Hydrolysis of this compound results in the formation of benzaldehyde and hydrogen cyanide .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by β-glucosidase, resulting in the release of hydrogen cyanide and benzaldehyde.
Oxidation: Involves the use of oxidizing agents to convert this compound into its corresponding acids and amides.
Major Products Formed:
Benzaldehyde: A major product formed during the hydrolysis of this compound.
Hydrogen Cyanide: Released as a byproduct during hydrolysis.
Wissenschaftliche Forschungsanwendungen
Prunasin has several scientific research applications across various fields:
Chemistry: Used as a precursor in the synthesis of other cyanogenic glycosides and related compounds.
Biology: Studied for its role in plant defense mechanisms against herbivores and pathogens.
Medicine: Investigated for its potential anti-inflammatory, antioxidant, and immune regulatory effects.
Industry: Utilized in the production of natural medicines and food additives.
Wirkmechanismus
Prunasin exerts its effects through the release of hydrogen cyanide upon hydrolysis. This process involves the action of β-glucosidase, which breaks down this compound into benzaldehyde and hydrogen cyanide. The hydrogen cyanide inhibits cytochrome c-oxidase in the cellular respiration system, leading to its toxic effects .
Vergleich Mit ähnlichen Verbindungen
Prunasin is closely related to other cyanogenic glycosides such as amygdalin and sambunigrin.
Amygdalin: A diglucoside of mandelonitrile, found in higher concentrations in bitter almonds compared to this compound.
Sambunigrin: A diastereomer of this compound derived from (S)-mandelonitrile, found in the leaves of the elder tree (Sambucus nigra).
This compound is unique due to its specific occurrence in certain Prunus species and its role as a precursor to amygdalin, which is significant in the agricultural industry for almond cultivation .
Eigenschaften
IUPAC Name |
2-phenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSZEJFBGODIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)

![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)



![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)


![2-[(11S,13S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B1205182.png)




